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Compound of Interest

Compound Name: N,N'-Diisopropylcarbodiimide

Cat. No.: B031134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for N,N'-Diisopropylcarbodiimide (DIC). DIC is a widely

used coupling reagent in organic synthesis, particularly in peptide and amide bond formation. A

thorough understanding of its spectroscopic characteristics is essential for reaction monitoring,

quality control, and structural verification.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for N,N'-
Diisopropylcarbodiimide.

Table 1: ¹H NMR Spectroscopic Data for N,N'-Diisopropylcarbodiimide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 Septet 2H -CH(CH₃)₂

~1.2 Doublet 12H -CH(CH₃)₂

Solvent: CDCl₃.

Instrument: Varian A-

60D or similar.[1]
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Table 2: ¹³C NMR Spectroscopic Data for N,N'-Diisopropylcarbodiimide

Chemical Shift (δ) ppm Assignment

~135 N=C=N

~49 -CH(CH₃)₂

~24 -CH(CH₃)₂

Solvent: CDCl₃. Note: Specific peak values may

vary slightly based on solvent and instrument

conditions.

Table 3: IR Spectroscopic Data for N,N'-Diisopropylcarbodiimide

Wavenumber (cm⁻¹) Intensity Assignment

~2130 Strong, Sharp N=C=N asymmetric stretch

~2970 Strong C-H (sp³) asymmetric stretch

~2870 Medium C-H (sp³) symmetric stretch

~1370 Medium C-H bend (gem-dimethyl)

Sample Preparation: Neat thin

film between NaCl or KBr

plates.

Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for

reproducible results.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of liquid N,N'-
Diisopropylcarbodiimide.
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2.1.1. Sample Preparation

Quantity of Sample: For ¹H NMR, use approximately 5-25 mg of N,N'-
Diisopropylcarbodiimide. For the less sensitive ¹³C NMR, a more concentrated sample of

20-50 mg is recommended.[2]

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common

choice as DIC is readily soluble in it.[2] Use approximately 0.6-0.7 mL of the solvent.[2][3]

Dissolution: In a clean, dry vial, dissolve the N,N'-Diisopropylcarbodiimide in the

deuterated solvent. Gentle vortexing can aid dissolution.

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality,

filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of

glass wool and transfer it into a clean, dry 5 mm NMR tube.[4] The final liquid level in the

tube should be approximately 4-5 cm.[2][3]

Capping and Cleaning: Cap the NMR tube securely. Wipe the exterior of the tube with a lint-

free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

2.1.2. Instrument Operation

Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge for

correct positioning within the spectrometer's probe.

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to

stabilize the magnetic field. "Shimming" is then performed, either automatically or manually,

to optimize the homogeneity of the magnetic field across the sample, which is critical for

achieving sharp, well-resolved peaks.[2]

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being

observed (e.g., ¹H or ¹³C) to maximize signal reception.[2]

Acquisition: Set the appropriate experimental parameters, including the number of scans,

spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically

required due to its low natural abundance. Initiate the data acquisition.
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Processing: After data collection, the resulting Free Induction Decay (FID) is Fourier

transformed to generate the frequency-domain NMR spectrum. Phase and baseline

corrections are applied to produce the final, interpretable spectrum.

2.2. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for liquid N,N'-
Diisopropylcarbodiimide using the thin-film method.

2.2.1. Sample Preparation (Thin Film Method)

Plate Selection: Use two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the

plates by their edges to avoid transferring moisture or oils from your fingers.[5]

Sample Application: Place one drop of neat (undiluted) N,N'-Diisopropylcarbodiimide onto

the center of one of the salt plates.[5][6]

Film Formation: Place the second salt plate on top of the first, gently pressing them together

to spread the liquid into a thin, uniform film between the plates.[5]

Mounting: Place the "sandwich" of plates into the sample holder of the IR spectrometer.

2.2.2. Instrument Operation

Background Scan: Before running the sample, run a background spectrum with nothing in

the sample compartment. This allows the instrument to subtract signals from atmospheric

CO₂ and water vapor, as well as any intrinsic instrumental signals.

Sample Scan: Place the sample holder with the prepared plates into the instrument's sample

compartment.

Data Acquisition: Initiate the scan. The instrument passes infrared radiation through the

sample, and a detector measures the amount of light transmitted at each wavelength.

Data Processing: The instrument's software converts the transmittance data into an

absorbance spectrum, which is plotted as absorbance or transmittance versus wavenumber

(cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b031134?utm_src=pdf-body
https://www.benchchem.com/product/b031134?utm_src=pdf-body
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/product/b031134?utm_src=pdf-body
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with a

dry solvent like acetone or isopropanol, then return them to a desiccator for storage.[5]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from the molecular structure of N,N'-
Diisopropylcarbodiimide to the interpretation of its spectroscopic data.

Analyte

Spectroscopic Techniques

Generated Data

Structural Interpretation

N,N'-Diisopropylcarbodiimide
(C₇H₁₄N₂)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy

Chemical Shifts (ppm)
Multiplicity
Integration

Provides

Absorption Bands (cm⁻¹)
Intensity

Provides

Functional Groups:
- Carbodiimide (N=C=N)
- Isopropyl (-CH(CH₃)₂)

Molecular Connectivity

Reveals Proton
& Carbon Environment

Identifies
Functional Groups

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/product/b031134?utm_src=pdf-body
https://www.benchchem.com/product/b031134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for N,N'-Diisopropylcarbodiimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N,N'-Diisopropylcarbodiimide(693-13-0) IR Spectrum [m.chemicalbook.com]

2. N,N'-Diisopropylcarbodiimide(693-13-0) 1H NMR spectrum [chemicalbook.com]

3. bhu.ac.in [bhu.ac.in]

4. spectrabase.com [spectrabase.com]

5. chem.libretexts.org [chem.libretexts.org]

6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
N,N'-Diisopropylcarbodiimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031134#spectroscopic-data-nmr-ir-of-n-n-
diisopropylcarbodiimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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